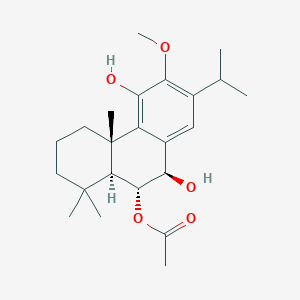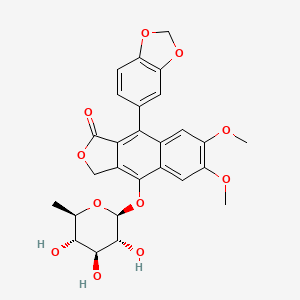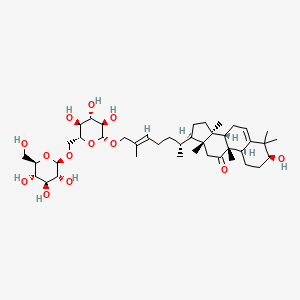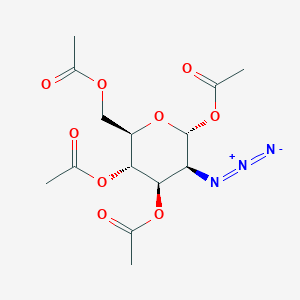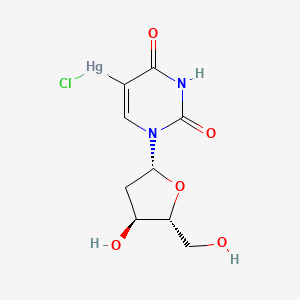
Chloro(2-deoxyuridin-5-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury is a complex organomercury compound It features a pyrimidine ring substituted with a chloro group and a mercury atom, which is bonded to a sugar moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-deoxyuridin-5-yl)mercury typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and β-dicarbonyl compounds.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, often using protected sugar derivatives and Lewis acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organomercury compounds.
Biology: Studied for its interactions with biological molecules, including nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Chloro(2-deoxyuridin-5-yl)mercury involves its interaction with biological molecules. The mercury atom can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
- 1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Uniqueness
Chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical and biological properties. Its ability to form strong bonds with sulfur-containing amino acids and intercalate into DNA sets it apart from other similar compounds, making it a valuable tool in scientific research.
属性
CAS 编号 |
65505-76-2 |
|---|---|
分子式 |
C9H11ClHgN2O5 |
分子量 |
463.24 g/mol |
IUPAC 名称 |
chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury |
InChI |
InChI=1S/C9H11N2O5.ClH.Hg/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15;;/h2,5-6,8,12-13H,3-4H2,(H,10,14,15);1H;/q;;+1/p-1/t5-,6+,8+;;/m0../s1 |
InChI 键 |
CXHAQBKHAYWQCI-CDNBRZBRSA-M |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)[Hg]Cl)CO)O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[Hg]Cl)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)[Hg]Cl)CO)O |
同义词 |
5-chloromercurio-2-'-deoxyuridine chloro(2-deoxyuridin-5-yl)mercury |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


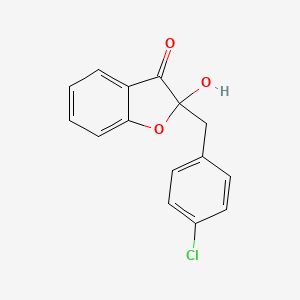
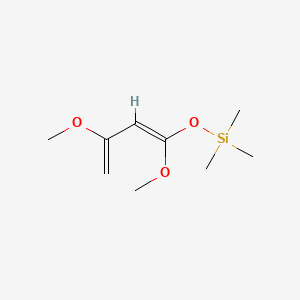
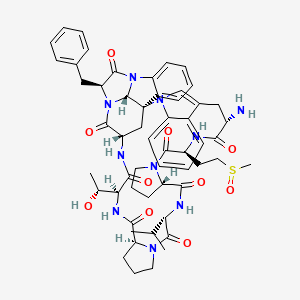
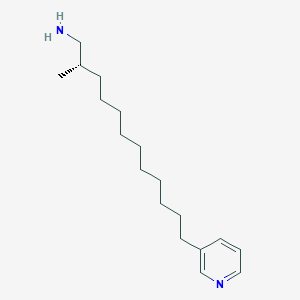
![1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine](/img/structure/B1249941.png)
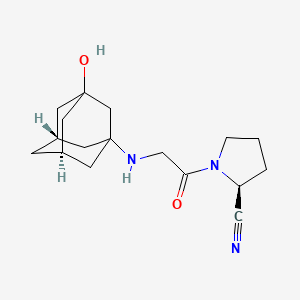
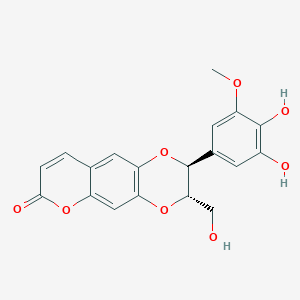
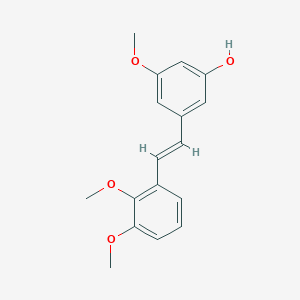
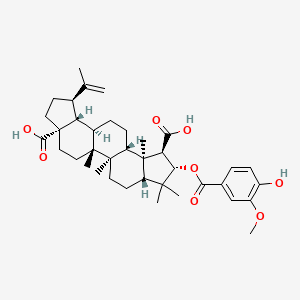
![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)
